6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
It is known that quinolone derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Quinolone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Quinolone derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound interacts with cannabinoid receptor 2, exhibiting anti-inflammatory potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, preventing the phosphorylation of target proteins . This binding interaction leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation. Additionally, this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can sustain its inhibitory effects on cell proliferation and induce lasting changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also interacts with various cofactors that modulate its metabolic flux and influence the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-hydroxyquinoline-3-carboxylic acid
- 4-hydroxyquinoline-3-carboxamide
- N-(pyridin-4-yl)quinoline-3-carboxamide
Uniqueness
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is unique due to the presence of both the chloro and pyridinyl groups, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPLSCYOEBQGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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